ß-NF-ATRA
Description
β-Naphthoflavone-all-trans retinoic acid (β-NF-ATRA) is a proteolysis-targeting chimera (PROTAC) developed by the Naito group in 2019 . It is a bifunctional molecule comprising β-naphthoflavone (β-NF), a ligand for the aryl hydrocarbon receptor (AhR) E3 ligase complex, conjugated to all-trans retinoic acid (ATRA), which binds cellular retinoic acid-binding proteins (CRABP-I and CRABP-II) . This chimeric compound hijacks the ubiquitin-proteasome system (UPS) to degrade CRABP-I and CRABP-II in an AhR-dependent manner in cells expressing AhR (e.g., MCF-7 and IMR-32) . Notably, β-NF-ATRA also induces CRABP-2 degradation in AhR-negative cells (e.g., SH-SY5Y) through an AhR-independent mechanism, suggesting additional pathways such as hydrophobic tagging (HyT) effects .
Its unique dual mechanism (AhR-dependent and -independent) distinguishes it from conventional PROTACs, making it a versatile tool for studying protein degradation .
Properties
Molecular Formula |
C48H54N2O9 |
|---|---|
Molecular Weight |
802.965 |
IUPAC Name |
(2E,4E,6E,8E)-3,7-Dimethyl-9-((E)-2,6,6-trimethyl-3-(((12-oxo-1-(4-(1-oxo-1H-benzo[f]chromen-3-yl)phenyl)-2,5,8-trioxa-11-azatridecan-13-yl)oxy)imino)cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C48H54N2O9/c1-33(9-8-10-34(2)29-46(53)54)13-19-40-35(3)41(21-22-48(40,4)5)50-58-32-45(52)49-23-24-55-25-26-56-27-28-57-31-36-14-16-38(17-15-36)44-30-42(51)47-39-12-7-6-11-37(39)18-20-43(47)59-44/h6-20,29-30H,21-28,31-32H2,1-5H3,(H,49,52)(H,53,54)/b10-8+,19-13+,33-9+,34-29+,50-41+ |
InChI Key |
MGBFQQQDJPJUNW-DZHZFLTJSA-N |
SMILES |
O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCOCC2=CC=C(C3=CC(C4=C(O3)C=CC5=CC=CC=C45)=O)C=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ß-NF-ATRA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares β-NF-ATRA with structurally or functionally related compounds:
Key Comparative Insights:
E3 Ligase Specificity: β-NF-ATRA and ITE-ATRA recruit AhR, while NJH-1-106 and ML 2-14 use FEM1B and RNF114, respectively. AhR-based degraders exploit endogenous ligand-binding domains, whereas covalent ligands (e.g., EN106, nimbolide) enable irreversible E3 ligase engagement .
Degradation Mechanisms :
- β-NF-ATRA uniquely combines AhR-dependent UPS activity with HyT-mediated CRABP-2 degradation in AhR-negative cells . In contrast, ITE-ATRA and β-NF-JQ1 strictly require AhR expression .
β-NF-ATRA’s efficacy in AhR-negative cells broadens its applicability beyond traditional PROTAC mechanisms .
Therapeutic Potential: β-NF-ATRA and β-NF-JQ1 show promise in cancers driven by CRABPs or BRD proteins, respectively . BT1’s specificity for BCR-ABL highlights the importance of E3 ligase choice in targeting oncogenic fusion proteins .
Research Findings and Mechanistic Details
β-NF-ATRA vs. ITE-ATRA:
- Both compounds degrade CRABPs via AhR in MCF-7 and IMR-32 cells. However, β-NF-ATRA’s degradation of CRABP-2 in SH-SY5Y cells (AhR-negative) suggests an HyT effect, where hydrophobic moieties promote protein aggregation and proteasomal clearance .
- MLN4924 (NEDD8-activating enzyme inhibitor) blocks CRABP-1 degradation by β-NF-ATRA but only partially inhibits CRABP-2 degradation, confirming dual mechanisms .
β-NF-ATRA vs. Covalent PROTACs:
- EN106- and nimbolide-based PROTACs (e.g., NJH-1-106, BT1) rely on covalent E3 ligase binding, enhancing target engagement but risking off-target effects . β-NF-ATRA’s non-covalent AhR recruitment may offer better reversibility and safety .
β-NF-JQ1 and BRD Protein Degradation:
- β-NF-JQ1, a β-NF conjugate with BET inhibitor JQ1, degrades BRD4 via AhR, demonstrating modularity in PROTAC design . Its efficacy parallels β-NF-ATRA but focuses on epigenetic regulators rather than retinoid metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
